
DG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as DG(16:0/20:5) or diacylglycerol(36:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:0) pathway.
DG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.
科学的研究の応用
Application in NMR Spectroscopy
Pulsed magnetic field gradient (PFG) NMR is a technique for determining self-diffusion coefficients, D. Calibration with a sample of known D-value is essential for accuracy. Self-diffusion coefficients of water and solvents like cyclohexane, dioxane, dodecane, DMSO, tetradecane, and pentanol have been measured using 1H PFG NMR. This research is crucial for understanding the physics of molecular liquids (Holz, Heil, & Sacco, 2000).
Application in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) can determine nuclear material composition by analyzing fission product gamma-ray peak intensities. For high-radioactivity nuclear materials (HRNM), shielding is necessary to manage detector overwhelm. This research involves optimizing a moderator system for a 252Cf neutron point source, highlighting the role of DG in nuclear safeguards verification (Rodriguez et al., 2019).
Application in Distributed Power Generation
Distributed generation (DG) is significant in the electric power sector. DG technologies, their types, and operating technologies have been surveyed. This research provides insights into DG's operational constraints and benefits, changing how electric power systems operate (El-Khattam & Salama, 2004).
Application in Laser Technology
Dammann gratings (DGs) are used in laser beam splitting and optical coupling. Research on DG based on an all-dielectric metasurface shows promise for applications in laser technology and optical information processing. The DG produces a diffraction spot array, showing high efficiency and wide waveband performance (Zheng et al., 2022).
Application in Genetic Algorithm Optimization
The application of genetic algorithms for optimal placement of DG in distributed power systems showcases the intersection of computer science and power engineering. This research addresses the need for precise calculation methods for the size and placement of DGs, reflecting the complexity of modern power systems (Vivek, Akanksha, & Mahapatra, 2011).
Application in Earth and Atmospheric Sciences
Hyperspectral wavebands are crucial in studying vegetation and agricultural crops. Research has established optimal bands in the 400–2500 nm spectral range for characterizing and classifying vegetation and crops. High accuracies in classification demonstrate the effectiveness of hyperspectral narrowbands, offering significant improvements over traditional imaging methods (Thenkabail et al., 2004).
特性
製品名 |
DG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |
|---|---|
分子式 |
C39H66O5 |
分子量 |
614.9 g/mol |
IUPAC名 |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20,22,26,28,37,40H,3-4,6,8-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3/b7-5-,13-11-,18-17-,22-20-,28-26-/t37-/m0/s1 |
InChIキー |
WLYFADQAJKNNQG-DEWGQWFUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



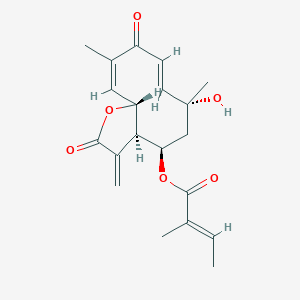
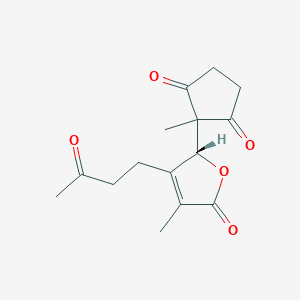
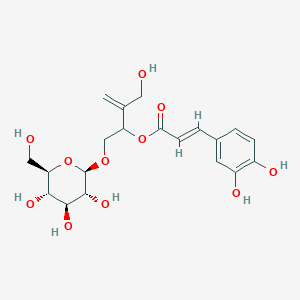
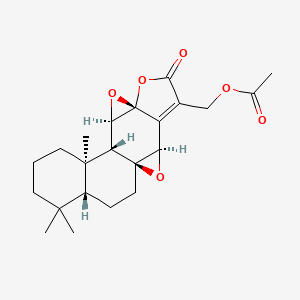
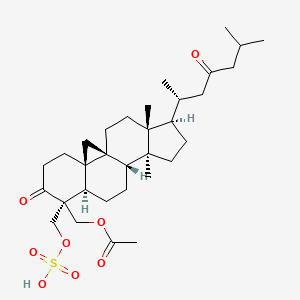
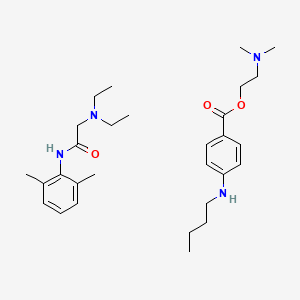

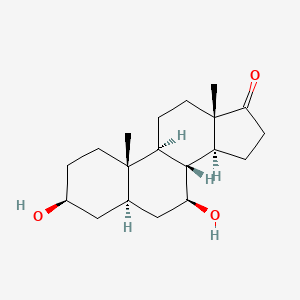

![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)
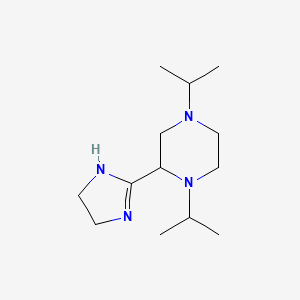
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)
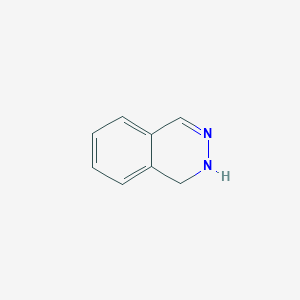
![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)